![molecular formula C22H19N3O2S2 B2738889 (E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-3-(thiophen-2-yl)acrylamide CAS No. 941914-06-3](/img/structure/B2738889.png)
(E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-3-(thiophen-2-yl)acrylamide
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Overview
Description
(E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C22H19N3O2S2 and its molecular weight is 421.53. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-3-(thiophen-2-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-3-(thiophen-2-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antidiabetic Potential
(E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-3-(thiophen-2-yl)acrylamide: has been investigated for its role in diabetes management. Specifically, it activates adenosine monophosphate-activated protein kinase (AMPK), a key target for antidiabetic drugs . Here’s how it contributes:
DNA-Binding Studies
Given its structural features, it’s interesting to investigate whether (E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-3-(thiophen-2-yl)acrylamide interacts with DNA. DNA-binding studies could reveal potential applications in drug design or diagnostics .
Mechanism of Action
Research suggests that (E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-3-(thiophen-2-yl)acrylamide activates adenosine monophosphate-activated protein kinase (AMPK). AMPK is a key target for antidiabetic drugs. This compound enhances glucose uptake in skeletal muscle cells and stimulates insulin secretion from pancreatic β-cells via AMPK activation .
properties
IUPAC Name |
(E)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-4-ylmethyl)-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S2/c1-2-27-17-5-7-19-20(14-17)29-22(24-19)25(15-16-9-11-23-12-10-16)21(26)8-6-18-4-3-13-28-18/h3-14H,2,15H2,1H3/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDORVLDCWRMIZ-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=NC=C3)C(=O)C=CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=NC=C3)C(=O)/C=C/C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-3-(thiophen-2-yl)acrylamide |
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